![molecular formula C18H19F3N2O3S B1459517 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline CAS No. 1858252-16-0](/img/structure/B1459517.png)

4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline

Overview

Description

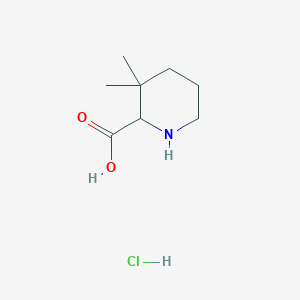

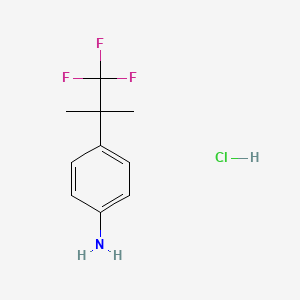

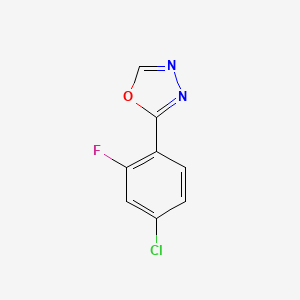

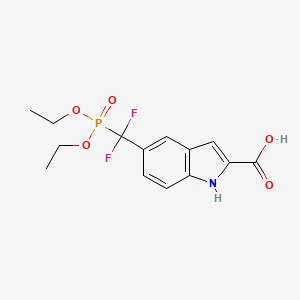

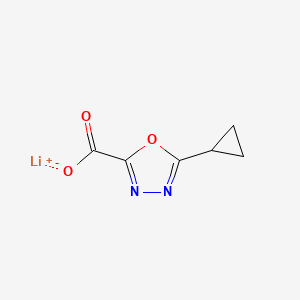

The compound “4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline” is a chemical substance with the molecular formula C18H19F3N2O3S . It is related to other compounds such as 4-(piperidin-1-ylsulfonyl)aniline .

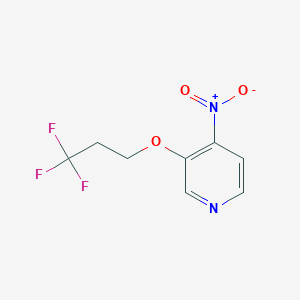

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common feature in many biologically active compounds . The compound also contains a trifluoromethyl group and a phenoxy group .Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives like 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline have been studied for their antimicrobial properties. They are known to inhibit the growth of bacteria and fungi by interfering with essential biological processes such as the synthesis of folic acid in microbes .

Anticancer Activity

This compound has shown potential in anticancer research, particularly due to its ability to inhibit dihydrofolate reductase (DHFR). DHFR inhibitors can prevent cancer cells from replicating by blocking the production of thymidylate, a nucleotide required for DNA synthesis .

Enzyme Inhibition

The sulfonamide group can inhibit various enzymes, including carbonic anhydrase and matrix metalloproteinases (MMPs), which are involved in tumor growth and metastasis. By inhibiting these enzymes, the compound may help in controlling the progression of cancer .

Analytical Reagent

Due to the Lewis acid properties of acetamides, compounds like 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline can be used as analytical reagents. They are useful in the preparation of coordination complexes and can act as ligands in various chemical reactions .

Narcolepsy Treatment

Acetamide derivatives have applications in the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and sudden loss of muscle control. These compounds can modulate neurotransmitter activity in the brain, providing therapeutic benefits .

Anti-inflammatory Activity

The compound’s acetamide linkage is associated with anti-inflammatory properties. It can be used in the development of drugs that reduce inflammation, which is a common symptom in various diseases, including arthritis and asthma .

Platelet Aggregation Inhibition

Compounds with acetamide linkages have been reported to inhibit platelet aggregation, which is a crucial step in the formation of blood clots. This property can be harnessed to prevent thrombotic disorders .

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibitors of urease are sought after for their potential to treat infections caused by urease-producing bacteria .

Future Directions

properties

IUPAC Name |

4-(4-piperidin-1-ylsulfonylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O3S/c19-18(20,21)16-12-13(22)4-9-17(16)26-14-5-7-15(8-6-14)27(24,25)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYOROMZXIDULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine](/img/structure/B1459434.png)